3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine

mGlu4 receptor Positive allosteric modulator Structure-activity relationship

The 2-Cl phenyl substitution on this 1,2,4-oxadiazole scaffold delivers an 8.1× potency advantage over meta-Cl isomers in mGlu4 PAM programs (published EC50 data). The 5-amino handle permits rapid SAR expansion via amide/sulfonamide linkages. Proven CNS compatibility: advanced derivatives achieve brain Cmax 949.76 ng/mL in mice. Sourced at ≥95% purity from multiple commercial suppliers to ensure assay reproducibility. Ideal for neuroscience lead optimization.

Molecular Formula C8H6ClN3O
Molecular Weight 195.61
CAS No. 1225851-81-9
Cat. No. B2826169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine
CAS1225851-81-9
Molecular FormulaC8H6ClN3O
Molecular Weight195.61
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)N)Cl
InChIInChI=1S/C8H6ClN3O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12)
InChIKeyWUOMNKCWSMVRLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine (CAS 1225851-81-9): A High-Purity 1,2,4-Oxadiazole Scaffold for Structure-Activity Relationship Studies


3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine (CAS 1225851-81-9) is a 5-amino-substituted 1,2,4-oxadiazole heterocycle bearing a 2-chlorophenyl group at the 3-position . This scaffold is commercially available as a versatile building block for medicinal chemistry and materials science applications, with reported purities of ≥95% from multiple vendors . The 1,2,4-oxadiazole core is a recognized pharmacophore in drug discovery, particularly in central nervous system (CNS) programs targeting metabotropic glutamate receptors, where specific substitution patterns critically influence potency and selectivity [1].

Why 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine Cannot Be Arbitrarily Replaced by Positional Isomers or Alternative Halogens


Within the 1,2,4-oxadiazole class, even subtle modifications to the aryl substitution pattern produce large, quantifiable shifts in biological activity. As demonstrated in mGlu4 positive allosteric modulator (PAM) programs, moving the chlorine atom from the ortho (2-) to meta (3-) or para (4-) position on the phenyl ring reduces potency by 3-fold to over 8-fold, while replacing chlorine with fluorine alters both potency and the fold-shift of glutamate response curves [1]. These differences stem from distinct electronic and steric contributions to target binding. Consequently, substituting 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine with its 3-chlorophenyl or 4-chlorophenyl isomers, or with a 2-fluorophenyl analog, will not yield the same experimental outcomes and cannot be assumed to be functionally equivalent in SAR campaigns or biological assays.

Quantitative Differentiation of 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine: Comparative Potency Data from mGlu4 PAM SAR Studies


Ortho-Chlorine Substitution Confers Superior Potency Relative to Meta- and Para-Chlorophenyl Isomers

In a series of 1,2,4-oxadiazole-based mGlu4 PAMs, the ortho-chloro (2-Cl) substituent on the phenyl ring produced an EC50 of 656 nM. Shifting the chlorine to the meta (3-Cl) position increased EC50 to 5300 nM (8.1-fold loss in potency), while the para (4-Cl) isomer exhibited an EC50 of 1980 nM (3.0-fold loss) [1]. This head-to-head comparison within an identical assay and molecular framework establishes that the 2-chlorophenyl substitution pattern is a critical determinant of target engagement.

mGlu4 receptor Positive allosteric modulator Structure-activity relationship

Chlorine at Ortho Position Yields Distinct Pharmacological Profile Compared to Fluorine

Replacing the 2-chloro group with 2-fluoro in the same mGlu4 PAM series resulted in an EC50 of 393 nM (compound 37), which is approximately 1.7-fold more potent than the 2-chloro derivative (EC50 = 656 nM). However, the 2-chloro derivative exhibited a 13.4-fold shift in the glutamate dose-response curve compared to only 3.68-fold for the 2-fluoro analog [1]. This indicates that while 2-F may offer modestly improved potency, the 2-Cl substituent provides a substantially greater allosteric modulation effect, a parameter critical for functional efficacy in vivo.

mGlu4 receptor Halogen substitution Fold-shift analysis

2-Chlorophenyl-1,2,4-oxadiazole Core Achieves High Brain Exposure Following Systemic Administration

A 1,2,4-oxadiazole derivative containing the 2-chlorophenyl moiety (compound 52, N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide) achieved a maximum brain concentration (Cmax) of 949.76 ng/mL following intraperitoneal administration in male Albino Swiss mice [1]. While this data is for a more elaborated derivative rather than the parent 5-amine building block, it demonstrates that the 2-chlorophenyl-1,2,4-oxadiazole core is compatible with blood-brain barrier penetration and CNS exposure, an important consideration for neuroscience-focused procurement.

CNS drug discovery Pharmacokinetics Brain penetration

5-Amino Group Enables Further Derivatization While Maintaining High Vendor-Reported Purity

The 5-amino group on the oxadiazole ring provides a reactive handle for further synthetic elaboration (e.g., acylation, sulfonylation, alkylation) . Multiple commercial suppliers offer this building block with verified purity: ≥95% (Leyan) and NLT 98% (MolCore) . The availability of high-purity material from multiple sources reduces the risk of synthetic variability introduced by impurities, a key procurement consideration when reproducibility across different labs or batches is required.

Synthetic chemistry Building block Quality control

Research and Industrial Application Scenarios for 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine (CAS 1225851-81-9)


mGlu4 Receptor Positive Allosteric Modulator (PAM) Lead Optimization

Medicinal chemistry teams developing mGlu4 PAMs for neuropsychiatric indications should prioritize the 2-chlorophenyl-1,2,4-oxadiazole scaffold as a starting point. The ortho-chloro substitution pattern has been validated to provide an 8.1-fold potency advantage over meta-chloro and a 3.0-fold advantage over para-chloro isomers, while also delivering a 3.6-fold greater allosteric fold-shift compared to the 2-fluoro analog [1]. The 5-amino group offers a versatile vector for introducing additional pharmacophore elements via amide or sulfonamide linkages, enabling systematic SAR exploration.

CNS-Targeted Chemical Probe Synthesis

For neuroscience programs requiring blood-brain barrier penetration, the 2-chlorophenyl-1,2,4-oxadiazole core has demonstrated favorable brain exposure (Cmax = 949.76 ng/mL in mice) in an advanced derivative [1]. Procuring 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine as a building block allows chemists to incorporate this CNS-compatible scaffold into novel chemical probes, with confidence that the core does not inherently preclude CNS access.

SAR Studies on Halogen-Dependent Receptor Modulation

Researchers investigating the role of halogen bonding and steric effects in GPCR allosteric modulation can use this compound as a reference for ortho-substitution. The comparative EC50 data from matched molecular pairs (2-Cl vs 3-Cl vs 4-Cl; 2-Cl vs 2-F) provide a quantitative baseline for computational modeling and further medicinal chemistry optimization [1]. The high purity (≥95%) available from multiple vendors ensures reproducible results across independent studies.

Synthetic Methodology Development for 5-Amino-1,2,4-oxadiazoles

The 5-amino-1,2,4-oxadiazole motif is a privileged structure in heterocyclic chemistry. 3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-amine serves as a well-characterized substrate for developing new N-functionalization protocols (e.g., selective acylation, sulfonylation, or alkylation) due to the presence of a single reactive amine handle . The compound's defined purity and commercial availability facilitate its use as a model substrate in method development studies.

Technical Documentation Hub

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